molecular formula C20H21N3OS2 B11780347 N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11780347
M. Wt: 383.5 g/mol
InChI Key: SGVOVEXGGMXLRQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a thienopyrimidine core and a dimethylphenyl group, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.

    Thioether Formation: The final step involves the formation of the thioether linkage. This can be accomplished by reacting the thienopyrimidine intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioether linkage to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, strong bases, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide: shares structural similarities with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thienopyrimidine core and the dimethylphenyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a dimethylphenyl moiety with a thieno-pyrimidine derivative. Its molecular formula is C20H21N3OS2C_{20}H_{21}N_{3}OS_{2}, with a molar mass of approximately 365.43 g/mol. The presence of both aromatic and heterocyclic components suggests interesting chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thieno-pyrimidine derivatives with appropriate acetamide precursors under controlled conditions. Research indicates that compounds with similar structures often exhibit significant biological activities.

Antitumor Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives possess notable antitumor properties. For instance:

  • A study reported that certain derivatives exhibited cytotoxic effects against human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cell lines with IC50 values ranging from 1.29 µM to 15.01 µM .
  • Specific compounds within the thieno[2,3-d]pyrimidine class demonstrated significant inhibition of fibroblast growth factor receptor 1 (FGFR1), suggesting potential as targeted cancer therapies .

Antimicrobial and Anti-inflammatory Properties

This compound also exhibits antimicrobial and anti-inflammatory activities:

  • Compounds in this class have been evaluated for their ability to inhibit various pathogens and inflammatory responses .
  • For example, the thienopyrimidine scaffold has been linked to antimicrobial activity against strains such as Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Yang et al. (2019)CytotoxicityReported IC50 values for various thieno[2,3-d]pyrimidine derivatives against A549 cells .
Gryshchenko et al. (2020)FGFR1 InhibitionIdentified compounds with IC50 values as low as 0.16 µM for FGFR1 inhibition .
Abbas et al. (2020)Anticancer ActivityHighlighted the efficacy of certain derivatives against breast cancer cell lines with IC50 values indicating potent activity .

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C20H21N3OS2/c1-12-7-8-14(9-13(12)2)23-17(24)10-25-19-18-15-5-3-4-6-16(15)26-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24)

InChI Key

SGVOVEXGGMXLRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)C

Origin of Product

United States

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